3-[[2-(4-Fluoroanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid
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Overview
Description
3-[[2-(4-Fluoroanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid is a complex organic compound with the molecular formula C16H14FNO3S It is characterized by the presence of a benzoic acid moiety linked to a sulfonylmethyl group, which is further connected to a 4-fluoroanilino and oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(4-Fluoroanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid typically involves multiple steps. One common approach is the reaction of 4-fluoroaniline with an oxoethylating agent to form the intermediate 2-(4-fluoroanilino)-2-oxoethyl compound. This intermediate is then reacted with a sulfonylmethylating agent in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[[2-(4-Fluoroanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring .
Scientific Research Applications
3-[[2-(4-Fluoroanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[[2-(4-Fluoroanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoroanilino group enhances its binding affinity, while the sulfonylmethyl group can participate in hydrogen bonding and other interactions. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-[[2-(4-Fluoroanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid
- 3-[[2-(4-Chloroanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid
- 3-[[2-(4-Methylanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid
Uniqueness
3-[[2-(4-Fluoroanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid is unique due to the presence of the fluoroanilino group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required. Additionally, the sulfonylmethyl group enhances its solubility and stability, making it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
3-[[2-(4-fluoroanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO5S/c17-13-4-6-14(7-5-13)18-15(19)10-24(22,23)9-11-2-1-3-12(8-11)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMOBDZLESUHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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